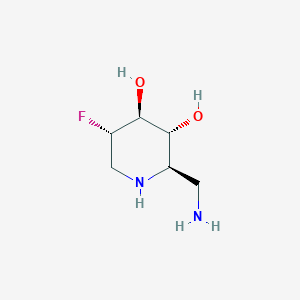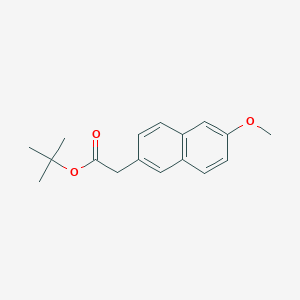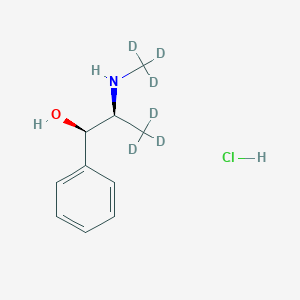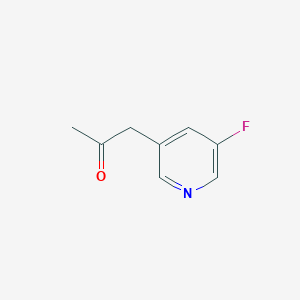
1-(5-Fluoropyridin-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Fluoropyridin-3-yl)propan-2-one is a chemical compound with the molecular formula C8H8FNO It is a fluorinated derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-yl)propan-2-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine with propanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyridin-3-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized forms.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(5-Fluoropyridin-3-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyridin-3-yl)propan-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)propan-1-one: Similar in structure but with the fluorine atom in a different position.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains an amino group and an alcohol functional group.
Uniqueness: 1-(5-Fluoropyridin-3-yl)propan-2-one is unique due to its specific fluorination pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(5-fluoropyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C8H8FNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3 |
InChI Key |
QHAUQZIQTQUQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CN=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
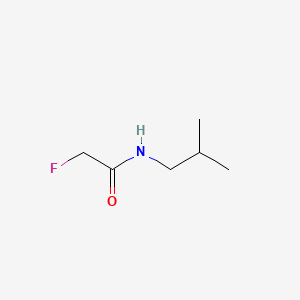

![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13416510.png)
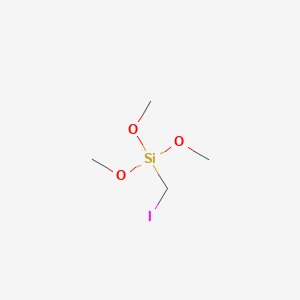

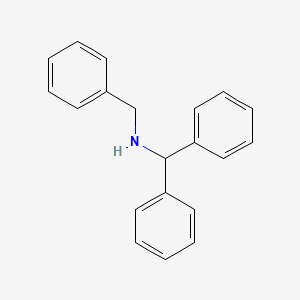
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
